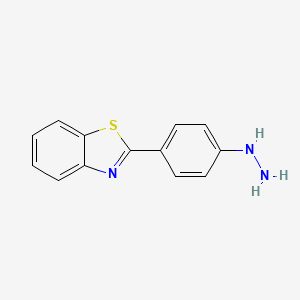

2-(4-Hydrazinylphenyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

909568-42-9 |

|---|---|

Molecular Formula |

C13H11N3S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)phenyl]hydrazine |

InChI |

InChI=1S/C13H11N3S/c14-16-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,14H2 |

InChI Key |

ZVHOYFQNQJLWCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NN |

Origin of Product |

United States |

The Benzothiazole Scaffold: a Privileged Structure in Medicinal Chemistry

The benzothiazole (B30560) ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in drug discovery. benthamscience.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. crimsonpublishers.com The structural rigidity and lipophilic nature of the benzothiazole core allow it to effectively interact with a wide array of biological targets, including enzymes and receptors. tandfonline.com

The versatility of the benzothiazole nucleus is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. benthamscience.comnih.gov These activities are often modulated by the nature and position of substituents on the benzothiazole ring system. researchgate.net Research has consistently shown that modifications, particularly at the C-2 position, can significantly influence the biological profile of these compounds. tandfonline.com

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Anticonvulsant | Neurology |

| Antidiabetic | Metabolic Disorders |

| Antiviral | Infectious Diseases |

| Antitubercular | Infectious Diseases |

| Antimalarial | Infectious Diseases |

Synthetic Methodologies and Chemical Transformations of 2 4 Hydrazinylphenyl 1,3 Benzothiazole

Strategies for the Construction of the Benzothiazole (B30560) Ring System

The formation of the 2-aryl-1,3-benzothiazole scaffold is a critical first step. Various synthetic strategies have been developed, with a focus on efficiency, yield, and environmental sustainability.

The most prevalent and versatile method for synthesizing the 2-substituted benzothiazole core is the condensation reaction of 2-aminobenzenethiol with carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides. bohrium.comnih.govresearchgate.net This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

A wide array of catalysts has been employed to facilitate this transformation, enhancing reaction rates and yields. bohrium.com For instance, the condensation of 2-aminobenzenethiol with aromatic aldehydes has been successfully catalyzed by systems like H2O2/HCl in ethanol (B145695) at room temperature, providing excellent yields. nih.govmdpi.com Other notable catalysts include dimethyl sulfoxide (B87167) (DMSO), iodine, and various Lewis acids. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrates being used. mdpi.com

Table 1: Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles via Condensation

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| H₂O₂/HCl | 2-Aminobenzenethiol, Aromatic Aldehydes | Ethanol | Room Temp, 1h | 85-94 | nih.govmdpi.com |

| Zn(OAc)₂·2H₂O | 2-Aminobenzenethiol, Aromatic Aldehydes | Solvent-free | 80 °C, 30-60 min | 67-96 | mdpi.com |

| SnP₂O₇ | 2-Aminobenzenethiol, Aromatic Aldehydes | Not specified | Not specified | 87-95 | nih.gov |

| Commercial Laccases | 2-Aminobenzenethiol, Aryl-aldehydes | Not specified | Not specified | High | nih.gov |

| Molecular Iodine | 2-Aminobenzenethiol, N-protected amino acids | Solvent-free | 20-25 min | 54-98 | mdpi.com |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including benzothiazoles. scielo.br This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. scielo.brairo.co.in

The synthesis of 2-aryl benzothiazoles via the condensation of 2-aminothiophenol (B119425) and aromatic aldehydes can be efficiently conducted under microwave irradiation. tandfonline.comias.ac.in For example, a one-pot synthesis promoted by phenyliodoniumbis(trifluoroacetate) (PIFA) under microwave conditions can produce 2-substituted benzothiazoles in as little as 15 minutes at 80 °C. mdpi.com This rapid and efficient heating minimizes the formation of byproducts and simplifies purification processes. tandfonline.com The use of microwave irradiation aligns with green chemistry principles by reducing energy consumption. airo.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aryl Benzothiazoles

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to Good | Reflux | scielo.br |

| Microwave Irradiation | 10-15 minutes | Good to Excellent | 80 °C | mdpi.comairo.co.in |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. bohrium.com This involves the use of non-toxic, biodegradable, and recyclable solvents like water and ethanol, the development of solvent-free reaction conditions, and the use of reusable catalysts. airo.co.inorgchemres.org

Eco-friendly protocols include using catalysts such as ammonium (B1175870) acetate (B1210297) under ultrasound irradiation or employing deep eutectic solvents. bohrium.com Water has been successfully used as a solvent for the synthesis of benzothiazoles using catalysts like samarium triflate. organic-chemistry.org Another green approach involves using waste curd water as a catalytic solvent under microwave irradiation, demonstrating a "waste-to-wealth" paradigm. tandfonline.comtandfonline.com These methods not only reduce hazardous waste but also often lead to simpler work-up procedures and improved reaction efficiency. bohrium.comorgchemres.org

Synthesis of 2-Hydrazinyl-1,3-benzothiazole Precursors

The direct synthesis of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole is typically achieved through a multi-step sequence starting from a pre-formed 2-arylbenzothiazole. A common pathway involves:

Synthesis of 2-(4-Nitrophenyl)-1,3-benzothiazole : This intermediate is prepared by the condensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde, using one of the methods described in section 2.1.

Reduction to 2-(4-Aminophenyl)-1,3-benzothiazole : The nitro group of 2-(4-nitrophenyl)-1,3-benzothiazole is then reduced to an amino group. Standard reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

Conversion to this compound : The resulting 2-(4-aminophenyl)-1,3-benzothiazole is converted to the final hydrazinyl compound. This is typically done via diazotization of the amino group with sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride or sodium sulfite. google.com

An alternative route for synthesizing related 2-hydrazinylbenzothiazoles involves the reaction of 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate, which displaces the mercapto group. researchgate.net However, for the specific phenyl-substituted target compound, the former route starting from 2-(4-aminophenyl)-1,3-benzothiazole is more direct.

Derivatization and Functionalization of the Hydrazinylphenyl Moiety

The hydrazinyl group on the phenyl ring is a versatile functional handle that can be readily derivatized to create a library of new compounds.

The most common derivatization of the this compound is the formation of hydrazones. This reaction involves the condensation of the hydrazinyl group with the carbonyl group of various aldehydes and ketones. rsc.orggrafiati.com The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to afford the corresponding hydrazone derivatives in high yields. nih.govnih.gov

These reactions are generally straightforward and result in the formation of a stable C=N double bond, linking the benzothiazole scaffold to a diverse range of other chemical moieties. nih.gov The formation of the hydrazone is confirmed spectroscopically, for instance, by the appearance of a characteristic singlet peak for the imine proton (-N=CH-) in the ¹H NMR spectrum. nih.gov

Table 3: Examples of Synthesized Benzothiazole-Hydrazone Derivatives

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Yield (%) | Reference |

| 3-Bromo-4-methoxybenzaldehyde | 2-(2-(3-Bromo-4-methoxybenzylidene)hydrazinyl)-7-methylbenzo[d]thiazole | 86.4 | nih.gov |

| Various Aromatic Aldehydes | Series of 2,1-benzothiazine-hydrazone frameworks | Excellent | rsc.org |

| Various Aldehydes | Benzo[d]thiazole-hydrazones | High | nih.gov |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each method provides unique insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum is defined by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key expected vibrational bands are interpreted based on data from analogous structures, such as 2-hydrazinobenzothiazole (B1674376) and other benzothiazole derivatives. researchgate.netresearchgate.net

Key FT-IR absorption bands anticipated for this compound include:

N-H Stretching: The hydrazinyl (-NHNH₂) group is expected to show distinct stretching vibrations. Typically, primary amines and hydrazines exhibit two bands corresponding to asymmetric and symmetric stretching modes, anticipated in the 3300-3400 cm⁻¹ region. A secondary amine N-H stretch is also expected around 3100 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzothiazole and phenyl rings are expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The C=N stretching vibration within the thiazole (B1198619) ring is a characteristic feature, expected around 1600-1640 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | ~3342 | Hydrazinyl (-NH₂) |

| N-H Symmetric Stretch | ~3232 | Hydrazinyl (-NH₂) |

| N-H Stretch | ~3101 | Hydrazinyl (-NH-) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzothiazole, Phenyl |

| C=N Stretch | 1600 - 1640 | Thiazole Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and number of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzothiazole ring, the para-substituted phenyl ring, and the hydrazinyl group.

Benzothiazole Protons: The four protons on the benzo portion of the benzothiazole ring would likely appear as complex multiplets in the downfield region of approximately 7.30-8.10 ppm. chemicalbook.com

Phenyl Protons: The para-substituted phenyl ring creates a symmetrical AA'BB' system, which should result in two distinct doublets in the aromatic region, with expected chemical shifts influenced by the electron-donating hydrazinyl group and the electron-withdrawing benzothiazole substituent.

Hydrazinyl Protons: The protons of the -NH and -NH₂ groups are exchangeable with deuterium (B1214612) oxide (D₂O) and are expected to appear as broad singlets. Their chemical shifts can be variable depending on solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzothiazole-H | 7.30 - 8.10 | Multiplets |

| Phenyl-H (AA'BB') | 6.80 - 7.90 | Doublets |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's structure, a specific number of signals is expected.

Benzothiazole Carbons: The carbon atoms of the benzothiazole ring system are expected to resonate in the 110-155 ppm range. The C2 carbon, bonded to both sulfur and nitrogen, is anticipated to be significantly downfield, likely above 160 ppm.

Phenyl Carbons: The para-substituted phenyl ring will show four distinct signals due to symmetry.

The chemical shifts are estimated based on data from similar benzothiazole and benzimidazole (B57391) structures. nih.govnih.gov

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzothiazole (C2) | > 160 |

| Benzothiazole (Aromatic) | 110 - 155 |

Mass spectrometry is used to determine the molecular weight and provides clues to the molecular structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₁N₃S, corresponding to a monoisotopic mass of approximately 241.07 g/mol .

The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺ in ESI) that confirms the elemental composition. The fragmentation pattern upon electron ionization is predictable based on the structure's weakest points. chemguide.co.uk

Expected Fragmentation Pathways:

Cleavage of the C-C bond: The bond between the phenyl ring and the benzothiazole moiety may cleave, leading to two primary fragments: the benzothiazolyl cation and the hydrazinylphenyl radical (or vice-versa).

Fragmentation of the Hydrazinyl Group: Loss of ammonia (B1221849) (NH₃) or the entire hydrazinyl radical (•N₂H₃) from the molecular ion is a plausible pathway.

Ring Fragmentation: The benzothiazole ring itself can undergo fragmentation, a common process for heterocyclic compounds. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Identity |

|---|---|

| ~241 | [M]⁺• or [M+H]⁺ |

| ~135 | [C₇H₅NS]⁺ (Benzothiazole cation) |

| ~120 | [C₆H₆N₂]⁺• (Hydrazinylphenyl radical cation) |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The extended π-system of this compound, which encompasses both aromatic rings, is expected to result in strong absorption in the ultraviolet region.

Based on studies of similar 2-phenylbenzothiazole (B1203474) derivatives, the compound is expected to exhibit a strong absorption maximum (λₘₐₓ) above 300 nm. researchgate.net The presence of the electron-donating hydrazinyl group (-NHNH₂) on the phenyl ring may cause a bathochromic (red) shift compared to the unsubstituted 2-phenylbenzothiazole, pushing the absorption to longer wavelengths.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Expected λₘₐₓ (nm) | Transition Type |

|---|

X-ray Crystallography

While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and details of the crystal packing.

Although a crystal structure for this compound is not publicly available, its crystallographic parameters can be inferred from closely related compounds like benzothiazol-2-yl-hydrazine. researchgate.net

Expected Structural Features:

Molecular Geometry: The benzothiazole ring system is expected to be essentially planar. There will be a specific dihedral angle between the plane of the benzothiazole system and the plane of the phenyl ring.

Crystal Packing and Hydrogen Bonding: The hydrazinyl group is a key feature for directing the crystal packing. It can act as both a hydrogen bond donor (from the N-H groups) and acceptor (at the lone pairs of the nitrogen atoms). This would likely lead to the formation of extensive intermolecular N-H···N hydrogen bonding networks, which would stabilize the crystal lattice and dictate the supramolecular architecture. researchgate.net

Based on the analysis of benzothiazol-2-yl-hydrazine, a monoclinic crystal system might be expected. researchgate.net

Table 6: Crystallographic Data for the Analogous Compound Benzothiazol-2-yl-hydrazine researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842(9) |

| b (Å) | 5.750(7) |

| c (Å) | 12.964(6) |

| β (°) | 110.13(6) |

| V (ų) | 758.8(11) |

Analysis of Intermolecular Interactions

The precise crystal structure of this compound has not been reported in publicly accessible literature. Consequently, a direct analysis of its intermolecular interactions based on experimental crystallographic data is not possible at this time. However, valuable insights into the types of non-covalent interactions that likely govern the solid-state packing of this molecule can be extrapolated from the detailed structural studies of its close chemical analogs. Research on derivatives of 2-hydrazinyl-1,3-benzothiazole consistently reveals the prominent roles of hydrogen bonding, van der Waals forces, and π-π stacking in the formation of their supramolecular architectures.

A recurring and significant intermolecular interaction observed in the crystal structures of 2-hydrazinyl-1,3-benzothiazole derivatives is the formation of hydrogen bonds. For instance, in the crystal structure of 2-hydrazinyl-4-methyl-1,3-benzothiazole, molecules are linked by N—H⋯N hydrogen bonds, which generate sheets within the crystal lattice. nih.gov Similarly, studies on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides show that the most stable supramolecular arrangement involves classical N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds. mdpi.com These findings strongly suggest that the hydrazinyl group and the nitrogen atom of the thiazole ring in this compound would be key participants in forming a robust network of hydrogen bonds, significantly influencing the compound's physical properties.

The following table summarizes the types of intermolecular interactions observed in derivatives of this compound, which are anticipated to be present in the parent compound's crystal structure.

| Intermolecular Interaction | Description | Expected Role in this compound |

| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The hydrazinyl (-NHNH2) group and the thiazole nitrogen are likely to form strong N-H···N hydrogen bonds, dictating the primary supramolecular assembly. |

| π-π Stacking | Non-covalent interaction between aromatic rings. Can be face-to-face or offset. | The benzothiazole and phenyl rings are expected to engage in significant π-π stacking, contributing to the stability of the crystal lattice. |

| Van der Waals Contacts | Weak, non-specific interactions arising from temporary dipoles. | Present throughout the crystal structure, contributing to the overall cohesive energy and packing efficiency. |

Application of Crystalline Sponge Method for Structure Determination

The Crystalline Sponge Method is a novel and powerful technique in X-ray crystallography for determining the three-dimensional structure of molecules that are difficult to crystallize on their own. ucl.ac.uknih.gov This method utilizes a pre-formed, porous crystalline framework (the "sponge") that can absorb and orient guest molecules within its cavities in a regular manner, allowing for their structure to be determined by X-ray diffraction. nih.gov The guest molecules are held in place through non-covalent interactions with the host framework. wikipedia.org

Despite the utility of this method for non-crystalline or liquid samples, a review of the scientific literature indicates that the crystalline sponge method has not been applied to determine the crystal structure of this compound. Searches of crystallographic databases and chemical literature did not yield any reports of the use of this technique for this specific compound or its very close derivatives.

Research Trajectories for Benzothiazole Derivatives

The field of benzothiazole (B30560) research is dynamic, with several key trajectories guiding current and future investigations. A significant focus remains on the development of novel anticancer agents. tandfonline.comnih.gov Researchers are exploring the synthesis of new benzothiazole derivatives and evaluating their efficacy against various cancer cell lines. nih.gov

Another prominent area of research is the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. jchemrev.com The benzothiazole scaffold continues to be a promising starting point for the design of compounds with potent antibacterial and antifungal activities. jchemrev.com

Furthermore, the unique photophysical properties of some benzothiazole derivatives have led to their investigation in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. nih.gov The ongoing exploration of this versatile class of compounds is expected to yield further innovations in both medicine and technology.

Computational Chemistry and Theoretical Insights into 2 4 Hydrazinylphenyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are widely employed to investigate benzothiazole (B30560) derivatives. scirp.orgmendeley.comscirp.org These calculations provide a fundamental understanding of the molecule's properties.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2-(4-Hydrazinylphenyl)-1,3-benzothiazole, this involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

A key structural feature is the dihedral angle between the benzothiazole ring and the phenyl ring. Conformational analysis, performed by systematically rotating this bond, helps identify the most stable conformers. Studies on similar 2-phenylbenzothiazole (B1203474) derivatives show that the molecule is generally not perfectly planar, with a notable dihedral angle between the two ring systems to minimize steric hindrance. mdpi.com For instance, the analysis of related structures often reveals two energetically favorable conformers. mdpi.com The optimized geometry is crucial as all other electronic properties are calculated from this lowest-energy state.

While specific experimental crystallographic data for this compound is not widely available, data from a closely related compound, 2-hydrazinyl-4-methyl-1,3-benzothiazole, shows the benzothiazole core to be nearly planar. nih.gov DFT calculations would typically yield bond lengths and angles that are in good agreement with such experimental data. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Core (Illustrative) Note: This data is illustrative for a typical benzothiazole structure calculated via DFT and not specific to this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | ~1.76 Å |

| C-N | ~1.38 Å | |

| C=N | ~1.31 Å | |

| Bond Angle | C-S-C | ~89° |

| C-N-C | ~111° | |

| Dihedral Angle | Phenyl-Benzothiazole | 20-40° |

Frontier Molecular Orbital (FMO) theory is vital for explaining chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydrazinylphenyl moiety, which is a strong electron-donating group. Conversely, the LUMO is typically distributed over the benzothiazole ring system, which acts as the electron-accepting part of the molecule. nih.gov This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The energies of these orbitals determine the molecule's ionization potential and electron affinity.

Table 2: Illustrative FMO Energies and Energy Gap for Benzothiazole Derivatives Note: Values are examples from DFT studies on various substituted benzothiazoles and serve to illustrate typical energy ranges.

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |

| 2-Aminobenzothiazole (B30445) | ~ -5.8 | ~ -1.2 | ~ 4.6 |

| 2-(p-tolyl)benzothiazole | ~ -6.1 | ~ -1.4 | ~ 4.7 |

| 2-(p-CF3-phenyl)benzothiazole | ~ -6.7 | ~ -2.2 | ~ 4.5 |

Source: Based on data from computational studies of benzothiazole derivatives. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. scirp.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of lone pair (LP) electrons from the nitrogen atoms of the hydrazinyl group and the benzothiazole ring into the antibonding π* orbitals of the aromatic rings. These interactions contribute to the stability of the molecule. researchgate.net For instance, an interaction like LP(N) → π*(C=C) would indicate electron donation from a nitrogen lone pair into an adjacent aromatic ring's antibonding orbital, signifying charge delocalization. scirp.org

Table 3: Significant NBO Interactions in a Benzothiazole-based Hydrazone (Illustrative) Note: This table shows examples of interactions found in related structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(hydrazine) | π* (C-C)phenyl | High | Lone pair delocalization |

| LP (1) N(thiazole) | σ* (C-S) | Moderate | Intramolecular stabilization |

| π (C=C)phenyl | π* (C=N)thiazole | High | π-conjugation between rings |

Source: Based on principles from NBO analyses of similar compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the benzothiazole and hydrazinyl groups due to their lone pairs of electrons. These are the primary sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the hydrazinyl (-NHNH₂) group, making them susceptible to attack by nucleophiles or capable of forming hydrogen bonds. researchgate.net

Global Descriptors:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. scirp.org

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons. scirp.org

Table 4: Calculated Global Reactivity Descriptors for Benzothiazole Derivatives (Illustrative) Note: These values are examples from DFT studies on related compounds.

| Descriptor | 2-Aminobenzothiazole | 2-Hydroxybenzothiazole |

| Hardness (η) (eV) | ~ 2.3 | ~ 2.6 |

| Softness (S) (eV⁻¹) | ~ 0.22 | ~ 0.19 |

| Electronegativity (χ) (eV) | ~ 3.5 | ~ 3.8 |

| Electrophilicity Index (ω) (eV) | ~ 2.6 | ~ 2.8 |

Source: Based on data from DFT studies on substituted benzothiazoles. scirp.orgscirp.org

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

DFT calculations are highly effective in predicting and simulating various spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate the IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations. For this compound, key predicted vibrations would include N-H stretching of the hydrazinyl group (typically >3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and C=N stretching of the thiazole (B1198619) ring (~1600 cm⁻¹). mdpi.commdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. scirp.org The calculations can identify the orbitals involved in the main absorption bands, which for this molecule would likely correspond to π→π* and n→π* transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can assist in assigning the signals in experimental NMR spectra and confirming the molecular structure. mdpi.com

Molecular Docking Simulations

No specific data available for this compound.

Prediction of Ligand-Protein Binding Modes and Affinities

No specific data available for this compound.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

No specific data available for this compound.

Evaluation of Enzyme Inhibition Potential through Binding Site Analysis

No specific data available for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

No specific data available for this compound.

Computational Structure-Activity Relationship (SAR) Studies

No specific data available for this compound.

Theoretical Pharmacokinetic Profiling (e.g., Gastrointestinal Absorption Prediction)

No specific data available for this compound.

While general computational methodologies are well-established for benzothiazole derivatives, providing detailed, accurate, and specific insights for "this compound" would require dedicated research that does not yet appear to have been published.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Anticancer Activity Research

The potential of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole and its derivatives as anticancer agents has been a subject of extensive research. These investigations have primarily focused on their direct cytotoxic effects on cancer cells and their ability to interfere with crucial biological pathways necessary for tumor growth and proliferation.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of benzothiazole (B30560) derivatives has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on closely related analogs provide insights into the potential activity of this scaffold.

Table 1: Representative Cytotoxicity of Benzothiazole and Related Derivatives against Human Cancer Cell Lines Note: This table is illustrative and contains data for related compounds, not specifically for this compound, for which specific data is not readily available.

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole derivative | MCF-7 | ~0.001 - 0.01 |

| Benzothiazole-2-thiol derivative | HCT-116 | 1.1 - 8.8 |

| Thiazole (B1198619) derivative | HepG2 | ~11 |

| Thiazole derivative | HCT-116 | ~4.7 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Elucidation of Enzyme Inhibition Pathways

The anticancer effects of this compound and its analogs are often attributed to their ability to inhibit key enzymes involved in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Benzothiazole and thiazole derivatives have been identified as potential inhibitors of VEGFR-2. nih.govnih.govmdpi.commdpi.com The inhibitory mechanism is believed to involve the binding of these compounds to the ATP-binding site of the kinase domain, thereby blocking the signaling pathway that leads to endothelial cell proliferation and migration. nih.gov

NAE: NEDD8-activating enzyme (NAE) is a crucial component of the neddylation pathway, which is involved in the regulation of protein degradation and is often dysregulated in cancer. Benzothiazole derivatives have been discovered as non-covalent inhibitors of NAE. nih.gov Inhibition of NAE leads to the accumulation of certain cell cycle regulatory proteins, ultimately inducing apoptosis in cancer cells.

PARP: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. While direct inhibition by this compound is not established, the broader class of benzamides, which share some structural similarities, are known to be potent PARP inhibitors.

p56lck: The lymphocyte-specific protein tyrosine kinase (p56lck) plays a significant role in T-cell activation. Benzothiazole-based compounds have been investigated as inhibitors of p56lck, suggesting a potential immunomodulatory role in cancer therapy.

Carbonic Anhydrases: Certain human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are involved in regulating tumor pH and proliferation. Sulfonamide derivatives of benzothiazole have shown inhibitory activity against these tumor-associated CAs. nih.gov

DNA Binding Interactions

The interaction with DNA is another mechanism through which anticancer agents can exert their effects. Some fluorinated 2-(4-aminophenyl)benzothiazole derivatives have been shown to form DNA adducts in sensitive cancer cells, leading to DNA damage and apoptosis. nih.govmdpi.com Studies on 4-hydroxyphenyl benzothiazole linked 1,2,3-triazoles have also demonstrated good DNA interaction. researchgate.net This suggests that this compound might also interact with DNA, although specific binding studies for this compound are required to confirm this hypothesis.

Antimicrobial Activity Investigations

In addition to its anticancer potential, the this compound scaffold has been explored for its antimicrobial properties.

In Vitro Effects against Bacterial Strains (Gram-positive, Gram-negative)

Benzothiazole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies on various analogs have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govpharmascholars.comresearchgate.net The minimum inhibitory concentration (MIC) values for some benzothiazole derivatives have been reported in the low microgram per milliliter range, indicating potent activity. nih.gov For instance, certain benzothiazolylthiazolidin-4-one derivatives have shown MIC values ranging from 0.10 to 0.75 mg/mL against a panel of bacteria. nih.gov

Table 2: Representative Antibacterial Activity of Benzothiazole Derivatives Note: This table is illustrative and contains data for related compounds, not specifically for this compound, for which specific data is not readily available.

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Dichloropyrazole-based benzothiazole | Gram-positive strains | 0.0156 - 0.25 |

| Dichloropyrazole-based benzothiazole | Gram-negative strains | 1 - 4 |

| Benzothiazole derivative | S. aureus | 78.125 |

| Benzothiazole derivative | E. coli | 78.125 |

| Benzothiazole-hydrazone derivative | S. aureus | 12.5 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

In Vitro Effects against Fungal Strains

The antifungal potential of compounds containing the hydrazinyl-thiazole moiety has been a significant area of investigation. nih.govnih.gov Derivatives of 2-hydrazinyl-1,3-thiazole have shown promising activity against various Candida species, which are common human fungal pathogens. nih.govnih.gov For some of these derivatives, the MIC values were found to be in the low microgram per milliliter range, and in some cases, were superior to the standard antifungal drug fluconazole. nih.gov The presence of the hydrazone linkage appears to be beneficial for the antifungal potency. nih.gov Hydrazine-based compounds have also demonstrated efficacy against Candida albicans biofilms, which are notoriously difficult to treat. mdpi.com

Table 3: Representative Antifungal Activity of Hydrazinyl-Thiazole Derivatives Note: This table is illustrative and contains data for related compounds, not specifically for this compound, for which specific data is not readily available.

| Compound Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | C. albicans | 3.9 |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | C. albicans | 7.81 |

| Hydrazine-based pyrrolidine-2-one | C. albicans | 5.6 - 11.1 |

Potential Enzyme Targets in Microbial Pathways

The benzothiazole scaffold is a critical pharmacophore that has been shown to interact with various biological targets within microbial cells. These interactions are fundamental to the compound's antimicrobial activities, which span cell wall synthesis, cell division, and DNA replication. rsc.org Derivatives of this compound have been investigated for their ability to inhibit several key enzymes essential for microbial survival.

CYP51 (Sterol 14α-demethylase): This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. bilkent.edu.tr Azole compounds, a major class of antifungals, function by inhibiting CYP51. bilkent.edu.trresearchgate.net The effectiveness of these drugs relies on the interaction between the azole's side groups and the CYP enzyme. bilkent.edu.tr Thiazole derivatives have shown promise as inhibitors of lanosterol (B1674476) C14α-demethylase (CYP51), thereby disrupting ergosterol synthesis and inhibiting fungal replication. researchgate.net

DPRE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a vital enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall precursors, arabinogalactan (B145846) and lipoarabinomannan. nih.gov Benzothiazinones (BTZs) are potent inhibitors of DprE1. nih.govacs.org These inhibitors typically require the conversion of a nitro group to a nitroso group to form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. nih.govacs.org

Thymidylate Kinase (TMK): As an essential enzyme for bacterial DNA synthesis, TMK is a key target for antituberculotic agents. nih.gov It catalyzes the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate. nih.gov Research has focused on developing potent inhibitors of M. tuberculosis TMK to combat drug resistance. nih.gov

Candida albicans N-myristoyl transferase (NMT): This enzyme is involved in protein lipidation, a process crucial for numerous biological pathways in eukaryotic cells, including membrane trafficking and signal transduction. Several 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of Candida albicans NMT, displaying activity in the low nanomolar range. nih.gov

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. esisresearch.org Antioxidants are vital as they inhibit and scavenge these free radicals. The hydrazone moiety (-NH-N=CH-) is known to contribute to the antioxidant potential of compounds by releasing hydrogen atoms. esisresearch.org

Studies on benzothiazol-2-yl-hydrazone derivatives have demonstrated their potential as antioxidant agents. In one study, a series of these derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Several synthesized compounds, particularly those containing a methoxy (B1213986) group, exhibited promising antioxidant activity, in some cases surpassing that of the standard drug, ascorbic acid. The polyphenolic nature of some hydrazone-thiazole derivatives also contributes to their antioxidant capabilities through mechanisms like free radical scavenging and metal ion chelation. esisresearch.org

| Assay | Test Compound | Reference Compound | IC₅₀ Value (CHT) | IC₅₀ Value (Reference) | Relative Activity |

|---|---|---|---|---|---|

| ABTS•+ Scavenging | CHT | Trolox | - | - | 3.16 times more intense than Trolox |

| DPPH• Scavenging | CHT | Trolox | - | - | 3.28-fold lower IC₅₀ than Trolox |

| Ascorbic Acid | - | 4.94-fold lower IC₅₀ than Ascorbic Acid |

Anti-inflammatory and Analgesic Activity Investigations

The benzothiazole scaffold is present in various compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.

Mechanistic studies have shown that benzothiazole derivatives can exert anti-inflammatory effects by modulating key signaling pathways. For instance, the derivative 2,4-dihydroxyphenyl-benzo[d]thiazole (MHY553) was found to suppress the NF-κB transcription factor and downregulate the MAPK/AP-1 signaling pathway. This modulation leads to the inhibition of pro-inflammatory cytokine expression, including IL-1β and IL-6. Furthermore, some derivatives have been shown to reduce the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS), which contributes to alleviating microglial inflammation.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. The majority of selective COX-2 inhibitors are diaryl heterocycles. Research has demonstrated that certain benzothiazole derivatives can inhibit the expression of pro-inflammatory enzymes, including COX-2 and inducible nitric oxide synthase (iNOS). The inhibition of these enzymes is a key mechanism behind the anti-inflammatory activity of these compounds. Studies on various 2,3-diaryl-4(3H)-quinazolinone derivatives, which share structural similarities, have also highlighted their COX-2 inhibitory and anti-inflammatory properties. For example, one study found that a synthesized quinazolinone derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM.

| Compound | Concentration (μM) | % COX-2 Inhibition |

|---|---|---|

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 20 | 47.1% |

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, it is a significant virulence factor for bacteria like Helicobacter pylori, as it helps the bacterium survive in the acidic environment of the stomach. Therefore, urease inhibitors are sought after as potential treatments for gastrointestinal diseases caused by H. pylori. Several synthesized benzothiazole-containing compounds have exhibited potent urease inhibitory activity, in some cases significantly surpassing the standard inhibitor, thiourea. For example, 2-(pyridin-4yl)benzothiazole (BTA) was identified as a mixed-type inhibitor of jack bean urease with an IC₅₀ value of 0.77 mM, which was more potent than the reference inhibitor hydroxyurea.

DNase I Inhibition Studies

While direct studies on this compound and its specific interaction with DNase I are not prevalent, related benzothiazole derivatives have been investigated in contexts involving DNA-enzyme interactions. For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a potent inhibitor of human topoisomerase IIα. nih.gov Mechanistic studies revealed that BM3 is a DNA minor groove-binding agent. nih.gov This binding property was shown to protect DNA from digestion by DNase I, an enzyme that typically binds to the minor groove to cleave the DNA strand. nih.gov This protective action suggests an indirect inhibition of DNase I activity on the DNA substrate. nih.gov

Advanced Applications and Materials Science Aspects

Design and Development of Chemosensors and Fluorescent Probes

The benzothiazole (B30560) core is a well-established fluorophore, and its derivatives are extensively explored for sensing applications due to their excellent photostability and the ease with which their structures can be modified to tune their optical properties. The introduction of a hydrazinyl group provides a specific reaction site, enabling the design of highly selective and sensitive probes for various analytes.

While direct studies on 2-(4-Hydrazinylphenyl)-1,3-benzothiazole for the detection of reactive oxygen species (ROS) are not extensively documented, the broader class of benzothiazole derivatives has shown significant promise in this area. For instance, benzothiazole-based fluorescent probes have been successfully developed for the detection of hydrogen peroxide (H₂O₂), a key ROS. nih.govnih.gov These probes often operate on a "turn-on" fluorescence mechanism. One such probe, a benzothiazole derivative featuring an aggregation-induced emission (AIE) property, was designed to detect H₂O₂ in living cells. nih.gov The probe demonstrated a well-resolved emission peak and high sensitivity, showcasing the potential of the benzothiazole scaffold for ROS sensing. nih.gov Another dual-responsive fluorescent probe based on benzothiazole was developed for simultaneously detecting H₂O₂ and cellular viscosity. epa.gov The design of these probes often incorporates principles like Excited-State Intramolecular Proton Transfer (ESIPT) and AIE, where the presence of H₂O₂ triggers a chemical reaction that modulates the photophysical properties of the probe, leading to a detectable signal. nih.gov Given the reactivity of the hydrazinyl group, it is plausible that this compound could be functionalized to create probes where the hydrazinyl moiety acts as a trigger in the presence of specific ROS.

The detection of hydrazine (B178648) is crucial due to its toxicity and widespread industrial use. Benzothiazole-based fluorescent probes have emerged as effective tools for this purpose. The hydrazinyl group in this compound makes it a particularly interesting candidate for the development of hydrazine sensors, potentially through self-condensation reactions or reactions with other signaling molecules.

A novel organic small-molecule fluorescent probe incorporating benzothiazole and benzoindole moieties has been developed for detecting hydrazine in various matrices, including solutions, soil, and food samples. rsc.org This probe offers a rapid reaction time, high selectivity, and sensitivity. rsc.org The development of such probes highlights the versatility of the benzothiazole scaffold in creating robust and practical sensing platforms for environmental and food safety monitoring. rsc.org

| Probe Type | Target Analyte | Key Features | Potential Application |

|---|---|---|---|

| Benzothiazole-benzoindole hybrid | Hydrazine | Facile synthesis, rapid reaction, high selectivity and sensitivity | Environmental and food testing |

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease (AD). nih.gov Benzothiazole derivatives, structurally similar to Thioflavin T (a dye used for amyloid staining), have been extensively investigated as imaging agents for Aβ plaques. The compound 2-(4'-aminophenyl)-1,3-benzothiazole, a close structural analog of this compound, has shown high affinity for Aβ plaques. nih.gov This has led to the development of radiolabeled versions of these compounds for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging to diagnose and monitor AD. nih.gov

Bifunctional chelators incorporating a 2-(4-hydroxyphenyl)benzothiazole moiety have been designed for 64Cu PET imaging in Alzheimer's disease. researchgate.net Furthermore, novel benzothiazole derivatives are being explored as multitargeted-directed ligands for the treatment of AD, aiming to interact with various biological targets relevant to the disease. nih.govuniba.iteurekaselect.com Research has also focused on synthesizing benzothiazole derivatives that can inhibit Aβ aggregation, offering a potential therapeutic avenue. mdpi.com Given the structural similarities, this compound could also exhibit affinity for Aβ aggregates and warrants further investigation as a potential diagnostic or therapeutic agent in AD research.

| Benzothiazole Derivative | Application in AD Research | Key Findings |

|---|---|---|

| 2-(4'-aminophenyl)-1,3-benzothiazole | SPECT imaging of Aβ plaques | Displays affinity and specificity for Aβ plaques. nih.gov |

| 2-(4-hydroxyphenyl)benzothiazole derivatives | PET imaging of Aβ plaques | Forms stable complexes with 64Cu for imaging. researchgate.net |

| Novel multitargeted derivatives | Therapeutic agents | Interact with multiple biological targets in AD. nih.govuniba.iteurekaselect.com |

| Pyrazoline and benzothiazole derivatives | Enzyme inhibition | Show activity against acetylcholinesterase and MAO enzymes. mdpi.com |

The benzothiazole framework is a versatile platform for the design of fluorescent chemosensors for various metal ions. The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions, and the photophysical properties of the molecule are often modulated upon metal binding.

Aluminum (Al³⁺): An easily prepared benzothiazole-based probe has demonstrated high selectivity and sensitivity for Al³⁺, exhibiting a significant blue-shift in its fluorescence spectrum and a visible color change. researchgate.netrsc.org The binding stoichiometry was determined to be 1:1, and the probe was successfully used for imaging Al³⁺ in human stromal cells. researchgate.netrsc.org Another multifunctional benzothiadiazole-based sensor has also been shown to selectively sense Al³⁺ through a "turn-off" fluorescence effect. nih.gov

Zinc (Zn²⁺): A novel benzothiazole-based chemosensor has been designed for the highly selective and sensitive ratiometric and colorimetric detection of Zn²⁺. acs.org This sensor showed a color change from colorless to yellow in the presence of Zn²⁺. Another benzothiazole-based fluorescent sensor for the ratiometric detection of Zn(II) ions has also been reported, with applications in biological imaging. researching.cn

Mercury (Hg²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺): The aforementioned biphenyl-benzothiazole chemosensor also displayed a colorimetric response to Cu²⁺ and Ni²⁺. acs.org

The hydrazinyl group in this compound can also participate in metal ion coordination, potentially enhancing the selectivity and sensitivity of the sensor.

| Target Metal Ion | Sensing Mechanism | Observed Change |

|---|---|---|

| Al³⁺ | Inhibition of intramolecular charge transfer (ICT) | Blue-shift in fluorescence, color change. researchgate.netrsc.org |

| Zn²⁺ | Ratiometric and colorimetric response | Color change from colorless to yellow. acs.org |

| Cu²⁺, Ni²⁺ | Colorimetric response | Color change from colorless to yellow. acs.org |

The design of modern fluorescent probes often relies on sophisticated photophysical processes such as Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT).

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is typically attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways. Benzothiazole derivatives have been incorporated into AIE-active molecules, known as AIEgens. nih.gov For example, a benzothiazole-based AIEgen has been designed for physiological pH sensing. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This leads to the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. The 2-(2'-hydroxyphenyl)benzothiazole (HBT) framework is a classic example of an ESIPT-capable fluorophore. nih.gov The ESIPT process is sensitive to the molecular environment, making it a powerful tool for designing fluorescent probes. The combination of AIE and ESIPT principles has led to the development of highly sensitive "turn-on" fluorescent probes, for instance, for the detection of hydrogen peroxide. nih.gov

These principles are crucial in designing probes based on this compound, where the hydrazinyl group can be modified to control the AIE or ESIPT processes in the presence of a target analyte.

Nonlinear Optical (NLO) Materials Exploration

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics and photonics. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics are promising candidates for NLO materials.

The 2-phenylbenzothiazole (B1203474) scaffold, with its conjugated aromatic system, provides a good foundation for designing molecules with NLO properties. The introduction of electron-donating and electron-accepting groups at the ends of the conjugated system can significantly enhance the second-order NLO response. The hydrazinyl group in this compound can act as an electron-donating group, creating a "push-pull" electronic structure conducive to NLO activity.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The structure of this compound is well-suited for participating in supramolecular assemblies through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Detailed crystallographic studies of analogous compounds, such as 2-Hydrazinyl-4-methyl-1,3-benzothiazole, reveal the profound role of hydrogen bonding in their solid-state architecture. In the crystal lattice of this related molecule, intermolecular N—H⋯N hydrogen bonds are the primary force driving the self-assembly of individual molecules into extended two-dimensional sheets. This demonstrates the capacity of the hydrazinyl and benzothiazole nitrogens to act as effective hydrogen bond donors and acceptors, a key feature for designing complex supramolecular structures.

The aromatic nature of both the benzothiazole and phenyl rings in this compound also allows for significant π-π stacking interactions, which further stabilize supramolecular assemblies. These interactions are crucial in the formation of ordered molecular arrangements in the solid state and can influence the photophysical properties of the material.

Host-Guest Chemistry:

Cyclodextrins: Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to encapsulate hydrophobic guest molecules. Benzothiazole derivatives, which are often characterized by poor water solubility, can form inclusion complexes with CDs. For instance, studies on 2-[4'-benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole have shown that it forms a 1:1 inclusion complex with β-cyclodextrin, leading to a linear increase in its aqueous solubility. asianpubs.org This complexation is driven by hydrophobic and van der Waals interactions between the benzothiazole moiety and the inner cavity of the cyclodextrin. asianpubs.org Research on other phenoxy-benzothiazole-phthalimide hybrids with methyl-β-cyclodextrin has also demonstrated the formation of stable inclusion complexes, which can even exhibit higher-order stoichiometries (1:2 drug-CD). nih.gov

Calixarenes: Calixarenes are another class of macrocyclic host molecules, synthesized from the condensation of phenols and formaldehyde, that possess a basket-like shape with a well-defined cavity. These hosts can be functionalized to bind a variety of guest molecules. Benzothiazole-derived calix researchgate.netarenes have been synthesized and studied for their ability to interact with biological molecules like DNA, indicating the potential for the benzothiazole unit to be incorporated into larger host structures or to act as a guest itself. researchgate.netnih.govrsc.org The interactions in these systems are complex and can involve hydrogen bonding, π-π stacking, and hydrophobic effects.

The ability of this compound to participate in these host-guest interactions opens up possibilities for its application in drug delivery, sensing, and the development of novel functional materials. The encapsulation of this molecule within a host can modify its physical and chemical properties, such as solubility, stability, and reactivity.

Table 1: Host-Guest Interactions of Benzothiazole Derivatives

| Host Molecule | Guest Moiety (Analogous to Subject Compound) | Primary Driving Forces | Observed Stoichiometry | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | 2-[4'-benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole | Hydrophobic interactions, van der Waals forces | 1:1 | asianpubs.org |

| Methyl-β-Cyclodextrin | Phenoxy-benzothiazole-phthalimide hybrids | Hydrophobic interactions | 1:1 and 1:2 | nih.gov |

| Calix researchgate.netarene | Benzothiazole group | Hydrogen bonding, π-π stacking, hydrophobic effects | - | researchgate.netnih.govrsc.org |

Corrosion Inhibition Studies (Theoretical)

The use of organic molecules as corrosion inhibitors for metals, particularly in acidic media, is a well-established field. Benzothiazole and its derivatives are known to be effective corrosion inhibitors due to the presence of heteroatoms (N, S) and aromatic rings, which can interact with metal surfaces. Theoretical studies, primarily using Density Functional Theory (DFT), have become invaluable tools for understanding the inhibition mechanisms at a molecular level and for predicting the efficiency of potential inhibitors.

The corrosion inhibition potential of this compound can be inferred from computational studies on analogous benzothiazole and hydrazine derivatives. These studies correlate the electronic properties of the inhibitor molecule with its ability to adsorb onto a metal surface and prevent corrosion.

Key Quantum Chemical Parameters:

Several quantum chemical parameters are calculated to predict the inhibition efficiency:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which also contributes to the binding.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can more readily interact with the metal surface.

Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is its reciprocal. Softer molecules are generally more reactive and better inhibitors.

Electronegativity (χ): This parameter indicates the ability of a molecule to attract electrons.

Fraction of Electrons Transferred (ΔN): This value predicts the direction of electron transfer between the inhibitor and the metal surface. A positive ΔN indicates electron donation from the inhibitor to the metal.

Theoretical studies on various benzothiazole derivatives have consistently shown that these molecules adsorb on metal surfaces (like steel or copper) through both physical (electrostatic) and chemical interactions. The nitrogen and sulfur atoms in the benzothiazole ring, as well as the π-electrons of the aromatic system, are the primary sites for interaction with the metal surface. The presence of the hydrazinyl group in this compound is expected to enhance its inhibition potential due to the additional nitrogen atoms which can serve as active centers for adsorption.

Table 2: Theoretical Quantum Chemical Parameters for Analogous Corrosion Inhibitors

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-aminobenzothiazole (B30445) | -6.65 | -1.21 | 5.44 | Moderate | (General DFT data) |

| 2-mercaptobenzothiazole (B37678) | -6.42 | -1.78 | 4.64 | High | (General DFT data) |

| Hydrazine Derivative 1 | -5.98 | -2.12 | 3.86 | 91.3 | nih.gov |

| Hydrazine Derivative 2 | -6.21 | -2.54 | 3.67 | 91.34 | nih.gov |

Note: The values presented are illustrative and sourced from studies on analogous compounds. The exact values for this compound would require specific computational analysis.

The theoretical models suggest that this compound would act as a mixed-type inhibitor, meaning it would retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The molecule would adsorb on the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The planarity of the benzothiazole and phenyl rings would facilitate a high surface coverage.

Q & A

Q. What are the optimal synthetic routes for 2-(4-hydrazinylphenyl)-1,3-benzothiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation of 2-aminobenzenethiol with substituted benzaldehydes or hydrazine derivatives under acidic or catalytic conditions. Key optimization parameters include:

- Solvent selection : Ethanol or DMF under reflux (60–80°C) .

- Catalysts : Use of glacial acetic acid or POCl3 for cyclization .

- Reaction time : 2–12 hours, depending on substituent reactivity.

Example : In , Vilsmeier-Haack reagent (DMF/POCl3) enabled cyclization at 60–65°C for 2.5 hours.

Table 1 : Representative Reaction Conditions from Literature

| Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Glacial AcOH | 80 | 65–75 | |

| POCl3/DMF | 60–65 | 70–85 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in δ 7.2–8.3 ppm (benzothiazole and phenyl groups) and hydrazine NH signals at δ 4.5–5.5 ppm (broad, exchangeable) .

- IR : Key peaks include ν(C=N) ~1650 cm⁻¹ (benzothiazole ring) and ν(N-H) ~3300 cm⁻¹ (hydrazinyl group) .

Example : In -(4-chlorobenzoyl)phenyl derivatives showed ν(C=O) at 1801.85 cm⁻¹ and aromatic C-H bending at 756 cm⁻¹.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv .

- Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

- Anthelmintic : Schistosomula motility assays at low micromolar concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with targets (e.g., M. tuberculosis enoyl reductase or human topoisomerase II). Key residues for hydrogen bonding (e.g., Arg98, Tyr158) should align with hydrazinyl and benzothiazole groups .

- QSAR : Employ MLR (Multiple Linear Regression) to correlate substituent electronegativity (Hammett σ) with IC50 values. Nitro or methoxy groups often enhance activity .

Q. What strategies resolve contradictory biological data between in vitro and in vivo models for benzothiazole derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to address poor bioavailability .

- SAR studies : Modify substituents (e.g., replacing nitro with trifluoromethyl) to balance potency and toxicity .

Example : In -(benzylsulfonyl)-1,3-benzothiazole showed schistosomicidal activity but required lead optimization for in vivo efficacy.

Q. How does X-ray crystallography clarify the conformational flexibility of this compound in solid-state studies?

- Methodological Answer :

- Crystal packing analysis : Identify π-π stacking (3.7 Å centroid distances) and C–H···π interactions stabilizing the lattice .

- Dihedral angles : Measure torsion between benzothiazole and phenyl rings (e.g., 6.5–34.0° in ) to assess planarity.

Q. What mechanistic insights explain the role of the hydrazinyl group in modulating benzothiazole reactivity?

- Methodological Answer :

- Electron withdrawal : Hydrazine’s lone pairs enhance electrophilic substitution at the phenyl ring.

- Chelation potential : Hydrazinyl-NH can coordinate metal ions (e.g., Ni²⁺ in catalytic systems) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antituburcular IC50 values for similar benzothiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.